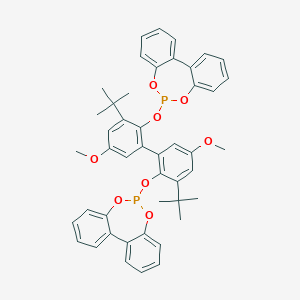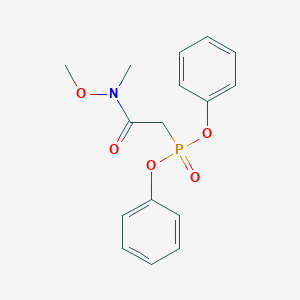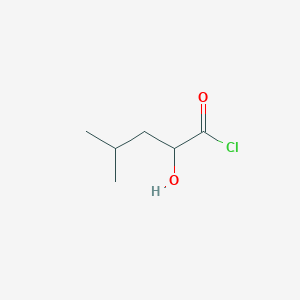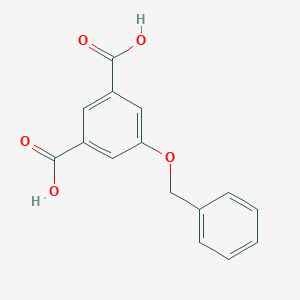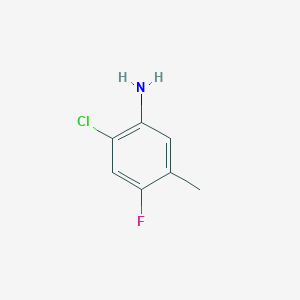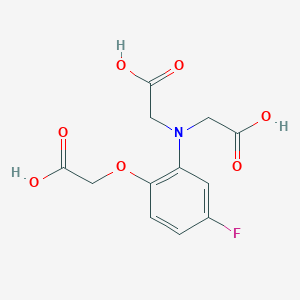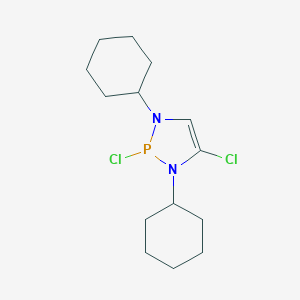
1,3,2-Diazaphosphol-4-ene, 2,4-dichloro-1,3-dicyclohexyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,2-Diazaphosphol-4-ene, 2,4-dichloro-1,3-dicyclohexyl- (DCDHF) is a synthetic compound that has been studied extensively for its potential applications in scientific research. It belongs to the family of fluorescent dyes and is used as a probe to study various biological processes.
作用機序
1,3,2-Diazaphosphol-4-ene, 2,4-dichloro-1,3-dicyclohexyl- is a fluorescent dye that emits light when excited by a specific wavelength of light. The mechanism of action of 1,3,2-Diazaphosphol-4-ene, 2,4-dichloro-1,3-dicyclohexyl- is based on the principle of fluorescence resonance energy transfer (FRET). FRET occurs when the excited state of a fluorescent molecule transfers its energy to another molecule in close proximity, which then emits light at a longer wavelength. 1,3,2-Diazaphosphol-4-ene, 2,4-dichloro-1,3-dicyclohexyl- is designed to undergo FRET with a specific protein or molecule of interest, allowing researchers to study its interaction and activity.
生化学的および生理学的効果
1,3,2-Diazaphosphol-4-ene, 2,4-dichloro-1,3-dicyclohexyl- has been shown to have minimal cytotoxicity and does not interfere with cellular processes. It has been used to study various biological processes in live cells and in vitro assays. 1,3,2-Diazaphosphol-4-ene, 2,4-dichloro-1,3-dicyclohexyl- can be used to monitor changes in protein conformation, enzyme activity, and protein-protein interactions.
実験室実験の利点と制限
One of the main advantages of 1,3,2-Diazaphosphol-4-ene, 2,4-dichloro-1,3-dicyclohexyl- is its high sensitivity and specificity for detecting specific proteins or molecules of interest. It can be used in live cells and in vitro assays, making it a versatile tool for studying various biological processes. However, 1,3,2-Diazaphosphol-4-ene, 2,4-dichloro-1,3-dicyclohexyl- has limitations in terms of its photostability and potential for photobleaching. It also requires specific excitation and emission wavelengths, which can limit its use in certain applications.
将来の方向性
There are several future directions for the use of 1,3,2-Diazaphosphol-4-ene, 2,4-dichloro-1,3-dicyclohexyl- in scientific research. One potential application is in the study of protein misfolding and aggregation, which is implicated in various neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 1,3,2-Diazaphosphol-4-ene, 2,4-dichloro-1,3-dicyclohexyl- can be used to monitor changes in protein conformation and aggregation in real-time. Another potential application is in the study of drug-target interactions, which can help in the development of new drugs with improved efficacy and specificity. 1,3,2-Diazaphosphol-4-ene, 2,4-dichloro-1,3-dicyclohexyl- can be used to screen for potential drug candidates and to study their mechanism of action.
Conclusion:
In conclusion, 1,3,2-Diazaphosphol-4-ene, 2,4-dichloro-1,3-dicyclohexyl- (1,3,2-Diazaphosphol-4-ene, 2,4-dichloro-1,3-dicyclohexyl-) is a synthetic compound that has been widely used as a fluorescent probe to study various biological processes. Its high sensitivity and specificity make it a valuable tool for scientific research. However, its limitations in terms of photostability and potential for photobleaching should be taken into consideration. The future directions for the use of 1,3,2-Diazaphosphol-4-ene, 2,4-dichloro-1,3-dicyclohexyl- in scientific research are promising and can lead to new discoveries in the field of biology and medicine.
合成法
1,3,2-Diazaphosphol-4-ene, 2,4-dichloro-1,3-dicyclohexyl- is synthesized by reacting 2,4-dichloro-1,3-dicyclohexylphosphine with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in a solvent such as acetonitrile. The reaction yields a yellow powder that is purified using column chromatography.
科学的研究の応用
1,3,2-Diazaphosphol-4-ene, 2,4-dichloro-1,3-dicyclohexyl- is widely used as a fluorescent probe to study various biological processes such as protein-protein interactions, enzyme activity, and cell signaling. It has been used to study the role of calcium ions in cell signaling and to visualize the distribution of proteins in cells. 1,3,2-Diazaphosphol-4-ene, 2,4-dichloro-1,3-dicyclohexyl- has also been used to study the effects of drugs on protein-protein interactions and enzyme activity.
特性
CAS番号 |
115072-85-0 |
|---|---|
製品名 |
1,3,2-Diazaphosphol-4-ene, 2,4-dichloro-1,3-dicyclohexyl- |
分子式 |
C14H25Cl2N2P |
分子量 |
321.2 g/mol |
IUPAC名 |
2,4-dichloro-1,3-dicyclohexyl-1,3,2-diazaphosphole |
InChI |
InChI=1S/C14H23Cl2N2P/c15-14-11-17(12-7-3-1-4-8-12)19(16)18(14)13-9-5-2-6-10-13/h11-13H,1-10H2 |
InChIキー |
HYUGBGFWFYHNGV-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)N2C=C(N(P2Cl)C3CCCCC3)Cl |
正規SMILES |
C1CCC(CC1)N2C=C(N(P2Cl)C3CCCCC3)Cl |
同義語 |
2,4-dichloro-1,3-dicyclohexyl-1,3,2-diazaphosphole |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



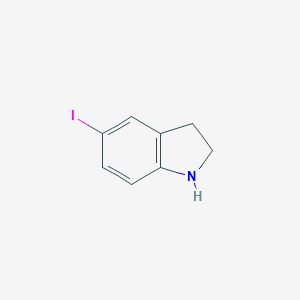
![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-37,39,41,43,45,47,49-heptapentoxy-5,10,15,20,25,30,35-heptakis(pentoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,38,40,42,44,46,48-heptol](/img/structure/B38619.png)
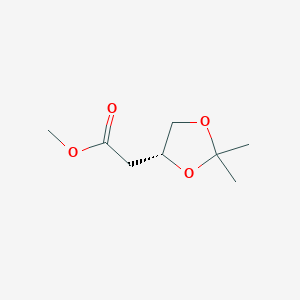
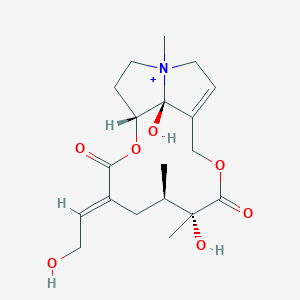
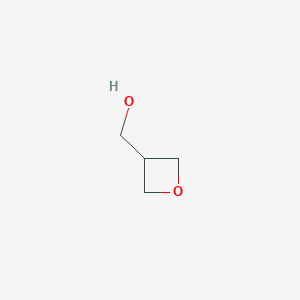
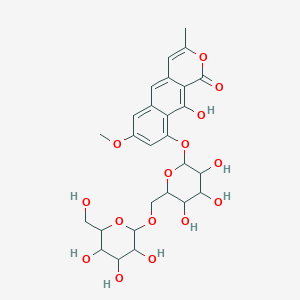
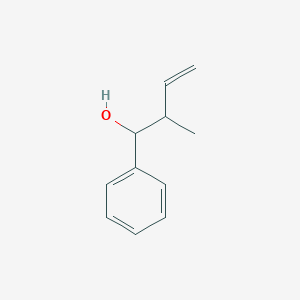
![7-Methoxyfuro[2,3-C]pyridine](/img/structure/B38637.png)
